molecular formula C14H20N2O3 B14822892 5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide

5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide

Cat. No.: B14822892
M. Wt: 264.32 g/mol
InChI Key: MNEVAPKNDFFATF-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an isopropoxy group, and a dimethylnicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 5-cyclopropoxy-4-isopropoxy-nicotinic acid with N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that lead to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5-Cyclopropoxy-4-isopropoxy-N,N-dimethylnicotinamide is unique due to its specific substitution pattern on the nicotinamide ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)18-13-11(14(17)16(3)4)7-15-8-12(13)19-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

MNEVAPKNDFFATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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